molecular formula C17H17NO2 B1206605 5,6,6a,7,8,12b-Hexahydrobenzo[a]phenanthridine-10,11-diol

5,6,6a,7,8,12b-Hexahydrobenzo[a]phenanthridine-10,11-diol

Numéro de catalogue B1206605
Poids moléculaire: 267.32 g/mol
Clé InChI: BGOQGUHWXBGXJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol is a member of phenanthridines.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

  • Synthesis Methods : A novel method for the synthesis of 5,6,6a,7,8,12b-Hexahydrobenzo[a]phenanthridine-10,11-diol, also known as dihydrexidine, involves cyclization of acid chloride via decarbonylation (Negash & Nichols, 1996).

Pharmacological Applications

  • Dopamine D1 Receptor Agonist : Dihydrexidine is identified as a highly potent and selective agonist for the dopamine D1 receptor, demonstrating efficacy in rat brain studies. It shows approximately ten-fold selectivity for D1/D2 receptors (Brewster et al., 1990).
  • Structural Influence on Receptor Affinity : The structural configuration of dihydrexidine, specifically its cis- or trans-9- or 11-monohydroxy analogues, affects its affinity for D1 and D2 dopamine receptors. These structural differences also impact its ability to stimulate adenylate cyclase activity (Brewster et al., 1995).

Enantiomer Specificity

  • The enantiomers of dihydrexidine display distinct selectivity and efficacy at D1 and D2 dopamine receptors, with the (6aR,12bS)-(+)-enantiomer showing significantly higher affinity compared to the racemate or the (-)-enantiomer (Knoerzer et al., 1994).

Antitumor Activity

  • Certain 6-aminobenzo[c]phenanthridine derivatives, structurally related to dihydrexidine, exhibit considerable cytotoxicity for tumor cells, with methoxyphenyl substituents showing high potency. These compounds demonstrate selectivity for leukemia, breast cancer, and prostate cancer (Kock et al., 2005).

Behavioral and Neurological Effects

  • Dihydrexidine exhibits various behavioral effects in rats, including locomotor inhibition and increased yawning and vacuous chewing, mediated through its action on dopamine D2 and D3 receptors (Smith et al., 1997).

Structural and Stereochemical Studies

  • Photocyclisation studies of enamides related to dihydrexidine structure offer pathways towards synthesizing alkaloids like corynoline (Ninomiya et al., 1980).

Metabolism and Bioavailability

  • Investigation into the metabolism of benzo[c]phenanthridine derivatives reveals insights into the metabolic pathways and potential prodrug status of these compounds (Zebothsen et al., 2006).

Propriétés

IUPAC Name

5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOQGUHWXBGXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,6a,7,8,12b-Hexahydrobenzo[a]phenanthridine-10,11-diol
Reactant of Route 2
5,6,6a,7,8,12b-Hexahydrobenzo[a]phenanthridine-10,11-diol
Reactant of Route 3
5,6,6a,7,8,12b-Hexahydrobenzo[a]phenanthridine-10,11-diol
Reactant of Route 4
5,6,6a,7,8,12b-Hexahydrobenzo[a]phenanthridine-10,11-diol
Reactant of Route 5
5,6,6a,7,8,12b-Hexahydrobenzo[a]phenanthridine-10,11-diol
Reactant of Route 6
5,6,6a,7,8,12b-Hexahydrobenzo[a]phenanthridine-10,11-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.